molecular formula C20H16O3 B14500029 1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione CAS No. 63277-53-2

1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione

Cat. No.: B14500029
CAS No.: 63277-53-2
M. Wt: 304.3 g/mol
InChI Key: SIWNCYXWWCYABW-UHFFFAOYSA-N
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Description

1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione is a compound that belongs to the class of polysubstituted furans. Furans are five-membered aromatic heterocyclic compounds containing one oxygen atom. This particular compound is characterized by the presence of a furan ring substituted with phenyl groups and a butane-1,4-dione moiety. Furans are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .

Preparation Methods

The synthesis of 1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 1,3-diphenylpropane-1,3-dione with furan-3-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial production methods for polysubstituted furans often involve multicomponent reactions (MCRs), which enable the construction of structurally diverse compounds from simple starting materials. These reactions are advantageous due to their high efficiency and simplified purification processes .

Chemical Reactions Analysis

1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the construction of heterocyclic compounds.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug discovery and development.

    Industry: Polysubstituted furans are used in the production of pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

1-(Furan-3-yl)-2,4-diphenylbutane-1,4-dione can be compared with other similar compounds, such as:

    Furan-3-carbaldehyde: A precursor in the synthesis of polysubstituted furans.

    2,5-Diphenylfuran: A compound with similar structural features but different biological activities.

    1,3-Diphenylpropane-1,3-dione: A key intermediate in the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both furan and diketone moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

63277-53-2

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

1-(furan-3-yl)-2,4-diphenylbutane-1,4-dione

InChI

InChI=1S/C20H16O3/c21-19(16-9-5-2-6-10-16)13-18(15-7-3-1-4-8-15)20(22)17-11-12-23-14-17/h1-12,14,18H,13H2

InChI Key

SIWNCYXWWCYABW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=COC=C3

Origin of Product

United States

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